Product packaging for L-Prolinamide, L-alanyl-(Cat. No.:CAS No. 61430-03-3)

L-Prolinamide, L-alanyl-

Cat. No.: B8702013
CAS No.: 61430-03-3
M. Wt: 185.22 g/mol
InChI Key: OCUQILXOPJOUAM-WDSKDSINSA-N
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Description

Contextual Significance of Peptide Amides in Biochemical Systems

Peptide amides are of profound importance in biochemical systems, primarily due to their role in forming the backbone of proteins and peptides. libretexts.org The amide bond, or peptide bond, which links amino acids together, is formed through a dehydration reaction between the carboxyl group of one amino acid and the amino group of another. numberanalytics.comwikibooks.org This bond possesses a partial double-bond character, leading to a planar and rigid structure that is fundamental to the three-dimensional folding and stability of proteins. numberanalytics.com

The presence of a C-terminal amide, as seen in L-Prolinamide, L-alanyl-, is a common post-translational modification in many biologically active peptides and hormones. This modification can significantly influence their biological activity, stability, and receptor-binding affinity. The amide group can enhance resistance to enzymatic degradation by carboxypeptidases, thereby prolonging the peptide's half-life in biological systems. quicktakes.io Furthermore, amides are involved in a variety of metabolic pathways and can act as intermediates in the synthesis and breakdown of biomolecules. quicktakes.io The study of simple peptide amides like L-Prolinamide, L-alanyl- provides a foundational understanding of these critical biochemical functions.

Stereochemical Considerations and Chirality in L-Alanyl-L-Prolinamide Derivatives

The stereochemistry and chirality of L-alanyl-L-prolinamide are central to its chemical behavior and biological recognition. The "L" designation in both amino acid residues signifies a specific three-dimensional arrangement of atoms around the chiral centers. ontosight.ai This defined stereochemistry is crucial, as even minor changes can dramatically alter the molecule's interaction with biological targets, which are themselves chiral. nih.govfrontiersin.org

The proline residue, with its unique cyclic structure, imposes significant conformational constraints on the peptide backbone, limiting the range of accessible dihedral angles (phi, ψ). nih.govacs.org This rigidity often induces turns in peptide chains, a critical structural motif in proteins. chemicalbook.comnih.gov The cis-trans isomerization of the peptide bond preceding the proline residue is a well-documented phenomenon that plays a key role in the rate-determining steps of protein folding. nih.govresearchgate.netnih.gov Studies on Ala-Pro dipeptides have shown that both cis and trans conformers can exist in solution, with the equilibrium being influenced by the surrounding environment. acs.orgresearchgate.net The specific chirality of the amino acids in L-alanyl-L-prolinamide dictates the preferred conformations and the propensity to form specific secondary structures, such as β-turns. mdpi.com The stereochemical arrangement also governs how the molecule interacts with other chiral molecules, a principle that is exploited in chiral chromatography for the separation of enantiomeric and diastereomeric peptides. nih.gov

Overview of Academic Research Trajectories for L-Prolinamide, L-alanyl- and Related Peptide Conjugates

Academic research involving L-Prolinamide, L-alanyl- and its derivatives has followed several key trajectories, primarily focusing on its synthesis, conformational analysis, and its role as a synthon for more complex molecules.

Synthesis and Method Development: The synthesis of L-alanyl-L-proline and its amides has been a subject of interest, with various methods being developed to ensure high purity and stereochemical integrity. prepchem.comprepchem.com These synthetic strategies often involve the use of protecting groups and coupling reagents to facilitate the formation of the peptide bond. For instance, processes have been developed for preparing related alkyl-L-alanyl-L-proline derivatives, which are important as angiotensin-converting enzyme (ACE) inhibitors. google.com

Conformational and Structural Studies: A significant body of research has been dedicated to understanding the conformational preferences of Ala-Pro dipeptides in different environments. nih.govnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have been employed to study the cis-trans isomerization around the Ala-Pro peptide bond. acs.orgresearchgate.net X-ray crystallography has also been used to provide definitive proof of the solid-state structure of related peptide derivatives, confirming theoretical models. rsc.orgugr.es These studies are crucial for understanding how the primary sequence of a peptide dictates its three-dimensional structure and, consequently, its function.

Biochemical and Medicinal Applications: L-alanyl-L-proline and its amide derivatives are utilized in various biochemical and medicinal research areas. They serve as model compounds for studying peptide metabolism, cell uptake mechanisms, and as supplements for cell growth. chemicalbook.com Furthermore, derivatives of L-alanyl-L-proline have been investigated for their potential as therapeutic agents. For example, N,N,N-trimethyl-L-alanyl-L-proline betaine (B1666868) (TMAP) has been explored as a potential biomarker for kidney function. acs.orgnih.gov The dipeptide itself is also used as a building block in the synthesis of more complex peptidomimetics and drug candidates. ontosight.ai

Chemical Compound Information

Compound NameSynonym(s)Molecular FormulaMolecular Weight ( g/mol )CAS Number
L-Prolinamide, L-alanyl-(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide, Alanyl-L-proline amideC8H15N3O2185.2261430-03-3
L-AlanineAla, AC3H7NO289.0956-41-7
L-ProlinePro, PC5H9NO2115.13147-85-3
L-Alanyl-L-prolineAla-ProC8H14N2O3186.2113485-59-1
N,N,N-trimethyl-L-alanyl-L-proline betaineTMAPC11H20N2O3228.29Not Available

Key Research Findings Summary

Research AreaKey FindingsRelevant Techniques
Stereochemistry The L-configuration of both amino acids in L-alanyl-L-prolinamide is critical for its biological recognition and interaction.Chiral Chromatography, NMR Spectroscopy
Conformational Analysis The proline residue restricts the peptide backbone's flexibility, favoring turn structures. The Ala-Pro peptide bond can exist in both cis and trans conformations.Molecular Dynamics Simulations, X-ray Crystallography, NMR Spectroscopy
Biochemical Significance The C-terminal amide group can increase peptide stability by preventing enzymatic degradation.Enzymatic Assays, In vivo/In vitro stability studies
Synthesis Methods have been established for the stereoselective synthesis of L-alanyl-L-proline derivatives using protecting groups and coupling agents.Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis
Applications Serves as a model for peptide metabolism studies and as a building block for synthesizing therapeutic agents and peptidomimetics.Biochemical Assays, Drug Discovery and Development

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O2 B8702013 L-Prolinamide, L-alanyl- CAS No. 61430-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61430-03-3

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C8H15N3O2/c1-5(9)8(13)11-4-2-3-6(11)7(10)12/h5-6H,2-4,9H2,1H3,(H2,10,12)/t5-,6-/m0/s1

InChI Key

OCUQILXOPJOUAM-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for L Prolinamide, L Alanyl and Its Derivatives

Classical Solution-Phase Peptide Coupling Strategies

Solution-phase peptide synthesis, though often more labor-intensive than solid-phase methods, remains a valuable technique, particularly for large-scale production and for specific peptide sequences where solid-phase synthesis may be problematic. wikipedia.orglibretexts.org The core principle involves the sequential coupling of protected amino acid derivatives in a suitable solvent system. ekb.eg

Protected Amino Acid Activation and Coupling Protocols

The formation of the peptide bond between L-alanine and L-prolinamide requires the activation of the carboxylic acid group of an N-protected L-alanine. libretexts.org Carbodiimide-based reagents are frequently employed for this activation step. wikipedia.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) facilitate the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the free amino group of L-prolinamide. wikipedia.orgpeptide.com

To mitigate the risk of racemization at the activated amino acid's chiral center, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly included in the reaction mixture. peptide.com HOBt reacts with the O-acylisourea to form an active ester, which then couples to the amine with a reduced likelihood of epimerization. peptide.com A typical synthesis would involve an N-protected L-alanine, such as N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH), which is activated in the presence of the coupling reagent and HOBt before the addition of L-prolinamide hydrochloride and a base like N-methylmorpholine to neutralize the salt. prepchem.com

For instance, the synthesis of a similar compound, N-tert.-butoxycarbonyl-β-alanyl-L-proline amide, was achieved by stirring N-tert.-butoxycarbonyl-β-alanine with L-proline amide hydrochloride, 1-hydroxybenzotriazole, N-methylmorpholine, and dicyclohexylcarbodiimide in a mixture of tetrahydrofuran (B95107) and dimethylformamide. prepchem.com The water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is another effective coupling agent, particularly advantageous because its urea (B33335) byproduct can be easily removed through aqueous work-up. wikipedia.orgekb.eg

Table 1: Common Reagents for Carbodiimide-Based Coupling of L-Alanine and L-Prolinamide
Reagent TypeExample ReagentFunctionReference
N-Protecting Grouptert-Butoxycarbonyl (Boc)Protects the amino group of L-alanine to prevent self-coupling. libretexts.org
Coupling ReagentDicyclohexylcarbodiimide (DCC) / Diisopropylcarbodiimide (DIC)Activates the carboxylic acid of the protected L-alanine. wikipedia.orgpeptide.com
Racemization Suppressor1-Hydroxybenzotriazole (HOBt)Minimizes racemization of the activated amino acid. peptide.com
BaseN-Methylmorpholine (NMM)Neutralizes the hydrochloride salt of L-prolinamide. prepchem.com
C-Terminal ComponentL-Prolinamide HydrochlorideProvides the nucleophilic amine for peptide bond formation. prepchem.com

Sequential Condensation and Deprotection Techniques

The synthesis of L-alanyl-L-prolinamide via solution-phase methods follows a stepwise process of condensation and deprotection. libretexts.org The initial step is the coupling of an N-terminally protected L-alanine with L-prolinamide as described above. prepchem.com Following the formation of the protected dipeptide, the N-terminal protecting group must be removed to yield the final product.

The choice of deprotection agent depends on the protecting group used. For the commonly used tert-butoxycarbonyl (Boc) group, removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.orglibretexts.org For example, a mixture of the protected peptide with trifluoroacetic acid can be stirred at room temperature for a short period, followed by evaporation of the excess acid. prepchem.com Alternatively, if a benzyloxycarbonyl (Z or Cbz) group is used for protection, it can be removed via hydrogenolysis or by treatment with hydrogen bromide in acetic acid. prepchem.com The synthesis of L-alanyl-L-proline n-pentylamide, for instance, involved the deprotection of N-benzyloxycarbonyl-L-alanyl-L-proline n-pentylamide using 4-N hydrogen bromide in acetic acid. prepchem.com After deprotection, a work-up procedure involving precipitation and washing yields the final dipeptide amide. prepchem.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) offers a more streamlined and automatable alternative to solution-phase methods for preparing peptides like L-alanyl-L-prolinamide. wikipedia.orgontosight.ai In SPPS, the peptide is assembled sequentially while one end is anchored to an insoluble polymer support (resin). uci.edu

Automated Solid-Phase Synthesis Workflows

For the synthesis of a C-terminal amide such as L-alanyl-L-prolinamide, a specialized resin is required. The Rink amide resin is a common choice for this purpose when using the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy. uci.edunih.govpeptide.com The synthesis begins with the Rink amide resin, which already contains a protected amino group that will become the C-terminal amide of the peptide.

The synthesis cycle involves two main steps: deprotection and coupling, which are repeated for each amino acid. uci.edu First, the Fmoc protecting group on the resin-bound L-proline is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). libretexts.org This exposes the secondary amine of the proline residue. Next, an excess of Fmoc-L-alanine is activated using a coupling reagent (such as DIC/HOBt or HATU) and added to the resin to form the peptide bond. iris-biotech.de After the coupling reaction is complete, the resin is washed to remove excess reagents and byproducts. This cycle is then repeated for any additional amino acids. Finally, the completed dipeptide is cleaved from the resin. For the Rink amide resin, this is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. nih.govresearchgate.net

Table 2: Typical Workflow for SPPS of L-Alanyl-L-Prolinamide
StepDescriptionKey ReagentsReference
1. Resin PreparationStart with a Rink amide resin pre-loaded with Fmoc-L-proline.Fmoc-Pro-Rink Amide Resin uci.edupeptide.com
2. Fmoc DeprotectionRemoval of the Fmoc group from proline to expose the amine.20% Piperidine in DMF libretexts.org
3. CouplingActivation and coupling of the next amino acid.Fmoc-L-alanine, DIC/HOBt or HATU iris-biotech.de
4. WashingRemoval of excess reagents and byproducts.DMF, Dichloromethane uci.edu
5. Final CleavageCleavage of the peptide from the resin and removal of side-chain protecting groups.TFA, Water, Scavengers (e.g., TIS) nih.govresearchgate.net

On-Resin Modifications and Alkylation Strategies

While the synthesis of the basic L-alanyl-L-prolinamide structure is straightforward, SPPS also allows for on-resin modifications to produce various derivatives. For example, if a derivative with an alkylated proline nitrogen were desired, this modification could potentially be performed while the peptide is still attached to the solid support, although this is a more advanced technique. More commonly, derivatives are created by using modified building blocks during the synthesis. For instance, to synthesize a derivative like L-alanyl-L-alanyl-N-propyl-L-prolinamide, N-propyl-L-prolinamide could be anchored to the resin, followed by the sequential coupling of two L-alanine residues.

Chemo-Enzymatic and Catalytic Synthesis Pathways

Chemo-enzymatic approaches to peptide synthesis are gaining traction as they offer high selectivity and operate under mild, environmentally friendly conditions. google.com These methods can circumvent the need for extensive protecting group strategies and reduce the risk of racemization. acs.org

For the synthesis of L-alanyl-L-prolinamide, an enzymatic approach could involve the use of a ligase or a protease in reverse. For example, industrial serine proteases like Alcalase have been used under near-anhydrous conditions to catalyze the formation of C-terminal arylamides from N-protected amino acids or peptides. acs.org A similar strategy could potentially be adapted for the formation of the primary amide in L-alanyl-L-prolinamide.

Another potential enzymatic route involves the use of carboxypeptidase Y, which can catalyze the condensation of amino acid esters and amino acid amides to form dipeptide amides. nih.gov A two-step process has been described for the synthesis of dipeptides where a dipeptide-amide is first formed and then deamidated by a peptide-amidase. nih.gov Furthermore, plant ligases are being explored for the C-terminal amidation of unprotected carboxylate precursors through the addition of ammonia (B1221849) or amino acid amides. digitellinc.com While specific protocols for L-alanyl-L-prolinamide are not widely reported, these enzymatic systems represent a promising avenue for its future synthesis.

Enzymatic Polymerization for Immobilized L-Prolinamide Derivatives

Enzymatic polymerization presents a "bottom-up" approach for creating polymer-supported L-prolinamide derivatives, which can function as recyclable organocatalysts. researchgate.net This method often utilizes enzymes like horseradish peroxidase to polymerize phenolic L-prolinamide monomers. nih.gov The resulting polymer-immobilized prolinamide has demonstrated effectiveness in catalyzing asymmetric aldol (B89426) reactions. researchgate.netnih.gov

One study detailed the use of horseradish peroxidase to polymerize a phenolic L-prolinamide. The resulting polymer-supported catalyst was used in the direct asymmetric aldol reaction between aromatic aldehydes and cyclohexanone. nih.gov The key findings are summarized in the table below.

CatalystReactionYieldDiastereoselectivity (dr)Enantioselectivity (ee)Reusability
Polymer-supported L-prolinamideAsymmetric aldol reactionUp to 91%Up to 6:94Up to 87%At least 5 cycles with minimal loss of activity
Table 1: Performance of enzymatically polymerized L-prolinamide catalyst in an asymmetric aldol reaction. nih.gov

This methodology offers an alternative to the more traditional graft modification of pre-existing polymers. researchgate.net Furthermore, researchers have explored the use of other polymeric backbones, such as amphiphilic poly(2-oxazoline) derivatives, to create micellar nanoreactors containing L-prolinamide units for asymmetric aldol reactions in water. mdpi.com

Stereoselective Catalytic Hydrogenation for Peptide Intermediates

Stereoselective catalytic hydrogenation is a key method for producing L-alanyl-L-proline, a direct precursor to L-alanyl-L-prolinamide. google.com This process typically involves the hydrogenation of an N-(2-iminopropionyl)-L-proline intermediate in the presence of a metal catalyst. google.com The stereoselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.

A patented process highlights the importance of an acidic environment (pH < 4) to achieve high diastereomeric excess. google.com The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) has been shown to yield the desired L-alanyl-L-proline with an enantiomeric excess greater than 98%.

CatalystSubstratepHDiastereomeric Excess (L-alanyl-L-proline)
Not specifiedN-(2-iminopropionyl)-L-proline2.871%
Not specifiedN-(2-iminopropionyl)-L-proline4.6533%
Not specifiedN-(2-iminopropionyl)-L-prolineConducted in the absence of water>99.5%
Table 2: Effect of pH on the diastereomeric excess in the catalytic hydrogenation of N-(2-iminopropionyl)-L-proline. google.com

This method provides a direct route to the L-alanyl-L-proline dipeptide, which can then be amidated to form the target compound. The control of stereochemistry during the hydrogenation step is crucial for the synthesis of the final optically pure product. google.com

Diversification and Functionalization Strategies

To explore structure-activity relationships and develop derivatives with enhanced properties, various diversification and functionalization strategies are employed. These modifications can be introduced at the N-terminus, C-terminus, or by incorporating non-standard amino acid analogues.

N-Terminal and C-Terminal Derivatization (e.g., N-propylation, N-methylation, chloroacetylation)

Modifications at the N-terminus and C-terminus of the L-alanyl-L-prolinamide scaffold are common strategies to alter the molecule's physicochemical and biological properties.

N-Terminal Modifications:

N-propylation: This can be achieved via reductive amination following the synthesis of the L-alanyl-L-prolinamide intermediate.

N-methylation: This modification is another common derivatization to explore the impact of a methyl group on the peptide's conformation and activity.

Chloroacetylation: The introduction of a chloroacetyl group at the N-terminus creates a reactive handle for further conjugation or to act as an inhibitor. ontosight.ai The synthesis of N-(chloroacetyl)-L-alanyl-L-phenylalanyl-L-prolinamide, for example, involves reacting the peptide with chloroacetyl chloride. Such derivatives are explored for their potential as enzyme inhibitors. ontosight.ai

C-Terminal Modifications:

Amidation: The primary C-terminal modification is the formation of the prolinamide itself. This is often done to neutralize the negative charge of the C-terminal carboxyl group, which can prevent unwanted enzyme degradation and mimic the structure of native proteins. sigmaaldrich.com

Charge-Reversal Derivatization: For analytical purposes, the C-terminus can be derivatized with reagents like N,N-dimethylethylenediamine (DMEDA) or (4-aminobutyl)guanidine (AG) to introduce a positive charge, which can improve ionization efficiency in mass spectrometry. nih.gov

Incorporation of Unique Moiety Analogues

The incorporation of unnatural or unique amino acid analogues into the peptide backbone is a powerful strategy for creating novel derivatives. This can involve replacing the alanine (B10760859) or proline residues with analogues to probe conformational constraints or introduce new functionalities.

Proline Analogues: Various proline analogues with different ring sizes (e.g., 3, 4, 6, 7, 8, and 9-membered rings) can be incorporated to alter the conformational rigidity of the peptide. google.com

Alanine Analogues: Non-proteinogenic amino acids can be substituted for alanine. For instance, the synthesis of l-pyroglutamyl-[3-(thiazol-4-yl)-l-alanyl]-l-prolinamide demonstrates the incorporation of a thiazolyl-l-alanine moiety, which was investigated as a thyrotropin-releasing hormone (TRH) mimetic. researchgate.net

Other Moiety Modifications: The alkyl chain of the proline ring itself can be modified. For example, natural products like lincomycin (B1675468) contain 4-alkyl-L-proline moieties, where the length of the alkyl chain affects biological activity. nih.gov Synthetic strategies can therefore target the introduction of different alkyl groups at this position.

These diversification strategies are crucial for developing L-alanyl-L-prolinamide derivatives with tailored properties for specific applications in catalysis and medicinal chemistry.

Chemical Reactivity and Transformation Pathways of L Prolinamide, L Alanyl Derivatives

Oxidation Reactions and Product Characterization

The oxidation of L-alanyl-L-prolinamide and its derivatives can be achieved using various oxidizing agents, targeting different parts of the molecule depending on the reaction conditions. While specific studies on the direct oxidation of the parent L-alanyl-L-prolinamide are not extensively detailed in the available literature, the reactivity can be inferred from studies on its constituent amino acids and related peptide derivatives.

Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be employed for these transformations. The oxidation of L-proline itself by permanganate in an alkaline medium has been shown to proceed via the formation of a complex between the oxidant and the substrate, leading to a free radical derived from decarboxylated proline. researchgate.net In the context of L-alanyl-L-prolinamide, the proline ring is a potential site for oxidation. For instance, the oxidation of proline analogues like 3,4-dehydro-d-proline by enzymes such as d-amino acid dehydrogenase results in the formation of Δ¹-Pyrroline-2-carboxylate (P2C). oup.com This product is characterized by a maximum UV absorbance (λmax) at 255 nm. oup.com

The alanine (B10760859) residue can also be a target for oxidation. The specific products formed would depend on the strength of the oxidizing agent and the reaction conditions. Generally, oxidation could lead to the formation of corresponding α-keto acids or other degradation products. Characterization of such products would typically involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate the new structures, alongside chromatographic techniques like HPLC to assess purity.

Table 1: Potential Oxidation Reactions and Products

Starting Material Oxidizing Agent Potential Product(s) Characterization Notes
L-Prolinamide, L-alanyl- Potassium Permanganate (KMnO₄) Oxidized proline and/or alanine residues Formation of free radical intermediates; potential decarboxylation. researchgate.net
L-Prolinamide, L-alanyl- Hydrogen Peroxide (H₂O₂) Hydroxylated derivatives, α-keto acids Products depend on reaction conditions.

Reduction Reactions and Resulting Derivatives

Reduction reactions involving L-alanyl-L-prolinamide can either target the amide functional groups or be part of a synthetic pathway to produce the dipeptide itself. Strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are capable of reducing the amide bonds, though this is a vigorous reaction that can lead to the cleavage of the peptide.

A more controlled and synthetically useful reduction is the catalytic hydrogenation of precursors to form the L-alanyl-L-proline structure. A key process involves the stereoselective catalytic hydrogenation of an N-(2-iminopropionyl)-L-proline intermediate. google.com This reaction is performed in the presence of a metal hydrogenolysis catalyst at a pH below 4. google.com The use of catalysts such as Palladium on carbon (Pd/C) or Raney Nickel has been shown to yield L-alanyl-L-proline with a high diastereomeric excess of over 99%. google.com This method highlights a reduction of an imine group to an amine, which constitutes the formation of the L-alanine residue attached to L-proline. google.com

Table 2: Reduction Reactions for Synthesis of L-alanyl-proline

Precursor Reducing Agent/Catalyst Product Key Condition Reported Yield/Purity
N-(2-iminopropionyl)-L-proline Raney Nickel L-alanyl-L-proline Acidic (pH < 4) >99% diastereomeric excess. google.com

Substitution Reactions and Functional Group Exchange

The functional groups on L-alanyl-L-prolinamide allow for various substitution reactions, enabling the synthesis of a wide range of derivatives. The primary amine of the alanine residue and the secondary amine within the proline ring (after peptide bond formation) are key sites for modification.

One common substitution is N-alkylation. For example, the synthesis of L-Alanyl-L-alanyl-N-propyl-L-prolinamide involves the introduction of an N-propyl group onto the prolinamide moiety. This is typically achieved via alkylation using a reagent like propyl bromide under alkaline conditions. Similarly, electrophiles such as alkyl halides can react with the terminal amino group, and nucleophiles like amines or thiols can be used to displace other functional groups, depending on the specific derivative being synthesized.

Another example is the acylation of the N-terminus. The synthesis of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- involves the reaction of the peptide with chloroacetyl chloride. This type of reaction adds a chloroacetyl group to the terminal amine, creating a new amide linkage and introducing a reactive chloro- group for further modifications. Chemoenzymatic methods have also been developed, where an adenylating enzyme activates the carboxy group of an amino acid, which is then susceptible to nucleophilic substitution by an amine, such as L-proline, to form a peptide bond. d-nb.info

Complexation Studies with Biologically Relevant Metal Ions and Other Ligands

The peptide backbone and terminal groups of L-alanyl-L-prolinamide and related peptides make them effective ligands for coordinating with metal ions. The stability and structure of these complexes are of significant interest in bioinorganic chemistry.

Studies have shown that peptides containing proline residues can form unique macrochelate loops with copper(II) ions. researchgate.net The complexation of di-L-alanyl-L-alanine with Cu(II) has been investigated, with formation and ionization constants similar to those of diglycylglycine complexes. researchgate.net

A detailed study investigated the complexation of small peptides, including L-alanyl-L-alanine and (L-alanyl)₂-L-alanine, with a dinuclear nickel(II) complex, [LNi₂(μ-Cl)]⁺, where (L)²⁻ is a binucleating hexamine-dithiophenolato ligand. rsc.org The research demonstrated that the [LNi₂]²⁺ fragment selectively binds the peptides via their C-terminal carboxylate groups in a μ₁,₃-bridging fashion. rsc.org This coordination mode was confirmed by X-ray crystallography for the L-alanyl-L-alaninato complex. rsc.org The formation of these complexes significantly increased the solubility of the peptides in a methanol-acetonitrile solvent system. rsc.org

Table 3: Complexation of L-alanyl Peptides with a Dinuclear Nickel(II) Complex

Peptide Ligand Resulting Complex Solvent System Isolated Yield
L-alanyl-L-alanine [LNi₂(μ-L-alanyl-L-alaninato)]⁺ MeOH–MeCN 84–95%. rsc.org
(L-alanyl)₂-L-alanine [LNi₂(μ-(L-alanyl)₂-L-alaninato)]⁺ MeOH–MeCN 84–95%. rsc.org

Spectroscopic studies, including UV-Vis, Circular Dichroism (CD), and IR, are crucial for characterizing these metal-peptide complexes. rsc.org For instance, in the Ni(II) complexes, the amide I stretch in the IR spectrum was observed to shift upon coordination, indicating changes in the peptide's secondary structure due to the loss of hydrogen bonding. rsc.org Complexation with other metal ions like Zinc(II) and Vanadium(III) has also been studied with various amino acids and peptides, revealing different coordination geometries and species formation depending on the metal and the peptide structure. rsc.org

Table of Mentioned Compounds

Compound Name
L-Prolinamide, L-alanyl-
L-alanyl-L-proline
L-Alanyl-L-alanyl-N-propyl-L-prolinamide
Hydrogen peroxide
Potassium permanganate
L-proline
3,4-dehydro-d-proline
Δ¹-Pyrroline-2-carboxylate
L-alanine
Lithium aluminum hydride
Sodium borohydride
N-(2-iminopropionyl)-L-proline
Palladium on carbon
Raney Nickel
Propyl bromide
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl-
Chloroacetyl chloride
Copper(II)
di-L-alanyl-L-alanine
diglycylglycine
L-alanyl-L-alanine
(L-alanyl)₂-L-alanine
(L-alanyl)₃-L-alanine
Zinc(II)

Advanced Spectroscopic and Spectrometric Characterization in Research

Vibrational Spectroscopy for Structural Elucidation (Raman, FTIR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful non-destructive method for probing the molecular structure of L-alanyl-L-prolinamide. These techniques provide a molecular fingerprint by detecting the characteristic vibrations of chemical bonds.

Detailed Research Findings: The spectra of dipeptides are complex, but key vibrational modes can be assigned to specific functional groups within the molecule. For L-alanyl-L-prolinamide, the spectra are dominated by vibrations of the peptide backbone, the proline ring, the alanine (B10760859) side chain, and the terminal prolinamide group.

FTIR Spectroscopy : In FTIR analysis, the Amide I band (primarily C=O stretching) is typically observed between 1600 and 1700 cm⁻¹, and its exact position is sensitive to the peptide's secondary structure and hydrogen bonding. nih.gov The Amide II band (a mix of N-H bending and C-N stretching) appears around 1510-1580 cm⁻¹. acs.org Studies on L-proline itself show characteristic C-H stretching vibrations from the methylene (B1212753) groups of the pyrrolidine (B122466) ring around 2950 cm⁻¹. sid.ir

Raman Spectroscopy : Raman spectroscopy complements FTIR, particularly for non-polar bonds. In studies of similar alanine-containing peptides, the amide III band and skeletal vibrations are prominent. nih.gov The proline ring vibrations and the CH₃ rocking modes of the alanine residue are also readily identifiable. Research on L-alanyl-L-alanine has shown that Raman spectroscopy is highly sensitive to conformational changes and intermolecular interactions. researchgate.net

The following table summarizes the expected key vibrational frequencies for L-alanyl-L-prolinamide based on data from its constituent amino acids and related peptides. sid.irresearchgate.netresearchgate.netmdpi.com

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Spectroscopy Technique
Amide A (N-H Stretch)Peptide Backbone~3300FTIR, Raman
CH₂, CH₃ StretchesProline Ring, Alanine Side Chain2850 - 3000FTIR, Raman
Amide I (C=O Stretch)Peptide Backbone1630 - 1680FTIR, Raman
Amide II (N-H Bend, C-N Stretch)Peptide Backbone1510 - 1580FTIR
CH₂ ScissoringProline Ring~1465Raman
Amide IIIPeptide Backbone1250 - 1320Raman

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., UV Circular Dichroism)

Chiroptical techniques are indispensable for confirming the stereochemical integrity of chiral molecules like L-alanyl-L-prolinamide. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly sensitive to the molecule's three-dimensional structure.

Detailed Research Findings: The CD spectrum of a peptide is governed by the chirality of its constituent amino acids and its secondary structure. For L-alanyl-L-prolinamide, the spectrum arises from electronic transitions within the peptide bond and the proline ring.

Conformational Analysis : Proline's rigid five-membered ring significantly influences the peptide backbone conformation. Peptides containing proline often adopt a polyproline II (PPII) helical structure in aqueous solutions, which is characterized by a strong negative CD band around 195-205 nm and a weak positive band near 220-230 nm. nih.gov Studies on alanine oligopeptides have confirmed their ability to adopt stable PPII conformations in water. nih.gov

Spectral Features : Research on gas-phase L-alanine has identified key CD active transitions in the UV range. nih.gov In solution, the interactions with the solvent and the formation of ordered structures, such as β-turns, can significantly alter the CD spectrum. uark.edunih.gov The presence of the L-alanine residue linked to the L-proline ring is expected to produce a distinct CD signature that confirms the L,L-configuration. Any racemization during synthesis would lead to dramatic changes in the CD spectrum, making it a valuable tool for quality control. nih.gov

Structural Feature Expected CD Signal Wavelength Range (nm)
n → π* transitionWeak, positive or negative depending on conformation~210 - 230
π → π* transitionStrong, negative (for PPII-like structures)~195 - 205
Proline RingContribution across the spectrum, enhancing structural rigidity190 - 250

Mass Spectrometry for Molecular Structure Confirmation and Reaction Product Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides. It provides precise molecular weight determination and structural information through fragmentation analysis, confirming the identity of L-alanyl-L-prolinamide and any products from subsequent reactions.

Detailed Research Findings: Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, typically yielding the protonated molecular ion [M+H]⁺. For L-alanyl-L-prolinamide (C₈H₁₅N₃O₂), the expected monoisotopic mass is 185.1164 Da, leading to an [M+H]⁺ ion at m/z 186.1237.

Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) of the parent ion provides structural confirmation. The most common fragmentation occurs at the peptide bond, producing b- and y-type ions.

y₁-ion : Cleavage of the Ala-Pro peptide bond would yield a y₁-ion corresponding to protonated prolinamide (m/z 115.0866).

b₁-ion : The corresponding b₁-ion from the alanine residue would be observed at m/z 72.0444.

Proline-Specific Fragmentation : The proline immonium ion at m/z 70.0651 is a highly characteristic fragment for proline-containing peptides and serves as a diagnostic peak. acs.orgd-nb.info Further fragmentation can involve the loss of ammonia (B1221849) (NH₃) from the prolinamide C-terminus or water (H₂O). Studies on the closely related N,N,N-trimethyl-L-alanyl-L-proline betaine (B1666868) (TMAP) have detailed the fragmentation pathways of the alanyl-proline core, confirming the generation of the proline immonium ion. d-nb.inforesearchgate.net

Ion Description Expected m/z
[M+H]⁺Protonated Molecular Ion186.12
y₁Prolinamide fragment115.09
b₁Alanine fragment72.04
Immonium IonProline diagnostic ion70.07

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information at the atomic level, enabling complete structural assignment and analysis of conformational dynamics in solution. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR : The spectrum would feature a doublet for the alanine methyl protons (CH₃) around 1.3-1.5 ppm. The α-protons of both alanine and proline residues would appear between 4.0 and 4.5 ppm. The proline ring protons (β, γ, δ) typically resonate in the more shielded region of 1.8-3.8 ppm. The two amide protons (one from the peptide bond, one from the C-terminal amide) would appear as distinct signals, with chemical shifts that are sensitive to hydrogen bonding and solvent exposure. uq.edu.au The cis/trans isomerization of the Ala-Pro peptide bond, a known phenomenon, can lead to two distinct sets of signals for the residues near the bond. researchgate.net

¹³C NMR : The carbonyl carbons of the peptide bond and the C-terminal amide would have characteristic resonances in the downfield region of 170-180 ppm. chemicalbook.comspectralservice.de The α-carbons of alanine and proline would be found around 50-60 ppm. The alanine methyl carbon is highly shielded, appearing around 17-20 ppm, while the proline ring carbons (β, γ, δ) resonate between 25 and 50 ppm. chemicalbook.com

The following table presents predicted chemical shifts for L-alanyl-L-prolinamide based on data from similar compounds like L-alanyl-L-proline and L-prolinamide. chemicalbook.comspectrabase.com

Atom Residue Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C=O (Peptide)Alanine-~175
C=O (Amide)Proline-~177
Alanine~4.1~52
Proline~4.3~62
Alanine-~18
Proline~2.1~31
Proline~2.0~25
Proline~3.6~48
CH₃Alanine~1.4-
NH (Peptide)BackboneVariable (7.5-8.5)-
NH₂ (Amide)ProlinamideVariable (7.0-8.0)-

Computational and Theoretical Studies of L Prolinamide, L Alanyl Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of molecules like L-alanyl-L-prolinamide. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and energy levels within the molecule.

Researchers have employed QM methods to study dipeptides, including those containing alanine (B10760859) and proline, to elucidate their conformational preferences and energetics. nih.gov For instance, QM potential energy maps for alanine dipeptides have been determined using high-level calculations such as LMP2/cc-pVQZ//MP2/6-31G*. nih.gov These studies are crucial for refining the parameters used in more computationally efficient molecular mechanics force fields. nih.gov The goal of such calculations is to accurately represent the peptide backbone's potential energy surface, which is critical for simulating protein folding and dynamics. nih.gov

The electronic properties, such as molecular dipole moments and ionization energies, are also explored using QM. swinburne.edu.au These calculations help in understanding how the electronic structure influences the molecule's interactions with its environment. swinburne.edu.au The use of QM methods is not just limited to isolated molecules; they can also be applied to understand the effects of hydration on the structure and properties of these peptides. swinburne.edu.auwiley-vch.de

Density Functional Theory (DFT) Applications for Geometrical Optimization and Vibrational Properties

Density Functional Theory (DFT) has become a widely used method for studying the structural and vibrational properties of peptides. researchgate.net DFT offers a balance between accuracy and computational cost, making it suitable for investigating systems like L-alanyl-L-prolinamide.

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule. mdpi.com This process involves finding the minimum energy conformation on the potential energy surface. mdpi.com For dipeptides, DFT calculations with functionals like B3LYP and basis sets such as 6-311+G(d,p) have been successfully used to obtain optimized geometries that are in good agreement with experimental data. researchgate.netnih.gov

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies, corresponding to infrared (IR) and Raman spectra, can be compared with experimental spectroscopic data to validate the computed structure. researchgate.netresearchgate.net This comparison allows for a detailed assignment of vibrational modes to specific molecular motions, providing insights into the molecule's bonding and structure. researchgate.netnih.gov For example, studies on similar dipeptides like L-alanylglycine have used DFT to analyze their vibrational spectra and confirm the presence of intermolecular hydrogen bonding. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules like L-alanyl-L-prolinamide. nih.gov By simulating the movement of atoms over time, MD provides insights into the conformational landscape of the peptide and its interactions with other molecules, such as water or biological macromolecules. nih.govmdpi.com

A key challenge in MD simulations is achieving adequate conformational sampling, especially for flexible molecules like peptides which can exist in multiple conformations. nih.govmpg.de Insufficient sampling can lead to an incomplete understanding of the molecule's behavior. mpg.de To address this, enhanced sampling techniques are often employed. frontiersin.org

MD simulations are crucial for studying intermolecular interactions. By explicitly including solvent molecules, typically water, these simulations can accurately model the solution behavior of the peptide. nih.gov They can reveal the formation and breaking of hydrogen bonds between the peptide and water, as well as hydrophobic interactions, which are critical for understanding its solubility and biological activity. The stability of docked complexes of inhibitors with proteins has been evaluated by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during MD simulations. mdpi.com

Molecular Docking Simulations for Binding Mode Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. mdpi.comresearchgate.net This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds like derivatives of L-alanyl-L-prolinamide. mdpi.com

The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.comresearchgate.net The top-scoring poses are considered the most likely binding modes. mdpi.com

For a docking simulation to be reliable, the protocol is often validated by "redocking," where a known ligand is removed from its crystal structure and then docked back into the receptor. acs.org A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure conformation, increases confidence in the docking procedure's ability to predict the binding mode of new compounds. mdpi.comacs.org Studies have shown that molecular docking can successfully identify the correct ligand binding mode in a significant percentage of cases. nih.gov

The insights from molecular docking, such as the specific hydrogen bonds and hydrophobic interactions between the ligand and the receptor, are invaluable for structure-activity relationship (SAR) analysis and for the rational design of new, more potent molecules. mdpi.commdpi.com

Below is an example table of results from a hypothetical molecular docking study.

Target ProteinLigand DerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues
ThrombinL-alanyl-N-(4-carbamimidoylbenzyl)-l-prolinamide-8.5Gly216, Asp189, Ser195
B-RAF kinaseN-{3-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}-4-(trifluoromethyl)benzenesulfonamide-9.2Cys532, Gly534, Ser536

Potential of Mean Force (PMF) Calculations for Conformational Barrier Analysis

Potential of Mean Force (PMF) calculations are a computational method used to determine the free energy profile along a specific reaction coordinate, such as the rotation around a bond or the distance between two atoms. rush.edunih.gov This technique is particularly useful for analyzing the energy barriers associated with conformational changes in molecules like L-alanyl-L-prolinamide. researchgate.net

The cis-trans isomerization of the peptide bond preceding a proline residue is a well-known, slow conformational change that can be a rate-limiting step in protein folding. researchgate.net PMF calculations can be used to determine the energy barrier for this isomerization. researchgate.net For the dipeptide L-alanyl-L-proline, PMF calculations have been used to study the rotation around the peptide bond. researchgate.net

These calculations often employ methods like umbrella sampling combined with molecular dynamics simulations to adequately sample the conformational space along the chosen reaction coordinate. uiuc.edu The resulting free energy profile reveals the relative stability of different conformations and the height of the energy barriers separating them. rush.edu While explicit solvent models in PMF calculations have shown excellent agreement with experimental data, implicit solvent models can sometimes show significant deviations. rush.edu

The data from PMF calculations provide quantitative insights into the kinetics and thermodynamics of conformational transitions, which are essential for a complete understanding of the molecule's dynamic behavior and function. researchgate.net

Below is a hypothetical data table illustrating the results of a PMF calculation for the cis-trans isomerization of L-alanyl-L-prolinamide.

Conformational StateReaction Coordinate (Dihedral Angle)Relative Free Energy (kcal/mol)
Trans~180°0.0
Transition State~90°18.5
Cis~0°2.1

Biochemical Interactions and Mechanistic Insights in Vitro and Non Human Systems

Role as Building Blocks in Biomacromolecular Synthesis (e.g., peptides and proteins)

L-alanyl-L-proline is a dipeptide composed of L-alanine and L-proline joined by a peptide bond nih.govguidechem.comechemi.com. As a fundamental dipeptide unit, it serves as a building block in the synthesis of more complex peptides and proteins. The unique structural properties of the proline residue, with its cyclic side chain, impose significant conformational constraints on the peptide backbone nih.govresearchgate.net. This inherent rigidity makes L-alanyl-L-proline and other proline-containing peptides crucial motifs for inducing specific turns and structures in proteins chemicalbook.com.

In synthetic applications, protected forms of L-alanine and L-proline are used to form the dipeptide L-alanyl-L-proline through methods like solid-phase peptide synthesis masterorganicchemistry.com. This controlled approach prevents unwanted side reactions and ensures the formation of the desired peptide sequence masterorganicchemistry.com. The resulting dipeptide can then be incorporated into larger polypeptide chains. The study of simple dipeptides like L-alanyl-L-proline is also essential for understanding peptide metabolism, cell uptake mechanisms, and for evaluating dipeptide separation technologies chemicalbook.com. The unique properties of proline make its incorporation, often via dipeptide units, a key strategy in designing peptides with specific conformational and functional attributes nih.govsigmaaldrich.com.

Enzymatic Reaction Modulation and Substrate Specificity

The interaction of L-alanyl-L-proline with various enzymes highlights its role in modulating enzymatic reactions. The distinct structure of the proline residue influences how enzymes recognize and process this dipeptide.

L-alanyl-L-proline and similar peptides are substrates for a specific class of hydrolases known as proline-specific peptidases. These enzymes are unique in their ability to cleave the peptide bond adjacent to a proline residue, a task that is difficult for many other proteases due to the conformational constraints imposed by proline's ring structure nih.gov.

A well-studied interaction is that of the dipeptide Ala-Pro with cyclophilin A (CyPA), a member of the immunophilin family of proteins unc.edu. Cyclophilins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, meaning they catalyze the slow isomerization of the peptide bond preceding a proline residue from the cis to the trans conformation, a rate-limiting step in the folding of many proteins sigmaaldrich.comunc.edunih.gov. The binding of Ala-Pro to the active site of CyPA has been characterized in detail, providing a model for how this enzyme recognizes its substrates unc.edu. Furthermore, derivatives such as N alpha-phosphoryl-L-alanyl-L-proline have been shown to act as inhibitors of other enzymes, like the angiotensin-converting enzyme (ACE) nih.gov.

The crystal structure of cyclophilin A complexed with the dipeptide Ala-Pro has provided significant mechanistic insights into its enzymatic function unc.edu. The study revealed that the Ala-Pro substrate binds to a hydrophobic pocket in the enzyme's active site. The proline's side chain fits into this pocket, which is formed by several hydrophobic residues, while the termini of the dipeptide form hydrogen bonds with other residues in the active site unc.edu.

This high-resolution structure supports a solvent-assisted mechanism for the cis-trans isomerization. It is proposed that the enzyme stabilizes a twisted, non-planar intermediate of the peptide bond. A key feature of this mechanism is the role of a bound water molecule, which forms a hydrogen bond with the carbonyl oxygen of the amide bond, further stabilizing the intermediate state unc.edu. This detailed structural information clarifies how cyclophilin A accelerates this crucial step in protein folding. In a different context, kinetic studies on the inhibition of angiotensin-converting enzyme by N alpha-phosphoryl-L-alanyl-L-proline have been performed to understand its inhibitory mechanism and structure-activity relationship nih.gov.

Table 1: Enzyme Interactions with L-Alanyl-L-proline and Derivatives
EnzymeInteracting MoleculeType of InteractionKey Mechanistic Finding
Cyclophilin A (PPIase)Ala-ProSubstrate BindingBinds to a hydrophobic pocket, facilitating cis-trans isomerization via a solvent-assisted mechanism. unc.edu
Angiotensin-Converting Enzyme (ACE)N alpha-phosphoryl-L-alanyl-L-prolineInhibitionActs as an inhibitor, demonstrating structure-activity relationships for ACE inhibition. nih.gov
Proline-specific peptidases (Hydrolases)Proline-containing peptidesSubstrate CleavageRecognize and hydrolyze the sterically hindered proline-adjacent peptide bond. nih.gov

Molecular Target Engagement and Pathway Elucidation

The specific binding of L-alanyl-L-proline and its derivatives to enzymes like cyclophilin A and ACE demonstrates clear molecular target engagement. The interaction with cyclophilin A is particularly important as this enzyme is involved in numerous cellular processes, including protein folding, cell signaling, and immune response nih.govnih.gov. By serving as a model substrate, Ala-Pro helps elucidate the fundamental mechanism of PPIase activity, which is crucial for the proper functioning of many proteins.

The inhibition of ACE by modified L-alanyl-L-proline derivatives contributes to understanding the pathways regulated by this enzyme, primarily the renin-angiotensin system which is critical for blood pressure regulation nih.gov. These studies of enzyme-ligand interactions are fundamental to clarifying the roles of these molecular targets in broader biological pathways.

Studies of Cell Uptake Mechanisms (e.g., gamma-amino-L-proline-derived peptides)

While L-alanyl-L-prolinamide itself is not a classical cell-penetrating peptide (CPP), studies on structurally related proline-derived peptides provide significant insights into cellular uptake mechanisms. Specifically, oligomers of cis-gamma-amino-L-proline, functionalized to mimic natural amino acids like alanine (B10760859), have been shown to enter various cell lines, including HeLa and COS-1 cells nih.govacs.org.

The primary mechanism for the uptake of these gamma-peptides is endocytosis nih.govacs.org. This was determined by studying cellular uptake at different temperatures (37°C vs. 4°C) and using various analytical techniques such as flow cytometry and confocal microscopy nih.govacs.org. The uptake is significantly reduced at lower temperatures, which is characteristic of an energy-dependent endocytic process nih.govbeilstein-journals.org. Further studies using endocytosis inhibitors have helped to distinguish the specific pathways involved, such as macropinocytosis jst.go.jp. These proline-derived peptides offer advantages over other CPPs, such as being more resistant to degradation by proteases nih.govacs.org.

Table 2: Cellular Uptake of Proline-Derived Peptides
Peptide TypeCell Lines StudiedPrimary Uptake MechanismExperimental Evidence
cis-gamma-amino-L-proline oligomersCOS-1, HeLaEndocytosis nih.govacs.orgTemperature-dependent uptake; confirmed by flow cytometry and confocal microscopy. nih.govacs.org
Cationic Proline-Derived PeptidesHeLaMacropinocytosis jst.go.jpInhibition of uptake by amiloride, a macropinocytosis inhibitor. jst.go.jp

Involvement in Biologically Conserved Processes (e.g., N,N,N-trimethyl-L-alanyl-L-proline betaine)

A related compound, N,N,N-trimethyl-L-alanyl-L-proline betaine (B1666868) (TMAP), has been identified as a biomarker whose concentration in plasma is inversely related to glomerular filtration rate (GFR), a key measure of kidney function hmdb.caacs.orgnih.gov. Elevated levels of TMAP are observed in patients with chronic kidney disease (CKD) hmdb.caacs.orgnih.gov.

The presence of TMAP has been detected not only in humans and rats with CKD but also in non-mammalian species, such as in the sap of Acer saccharum (sugar maple) trees acs.orgnih.gov. This wide distribution across different biological kingdoms suggests that TMAP is part of a biologically conserved process acs.orgnih.gov. While the exact function of this dipeptide betaine is still under investigation, its association with kidney function across species points to a fundamental role in metabolism or cellular homeostasis that has been maintained through evolution.

Interactions with Other Biomolecules (e.g., proteins, nucleic acids)

Interactions with Proteins:

The interaction of peptides with larger proteins is governed by a variety of non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific nature of L-alanyl-L-prolinamide, containing a small, nonpolar alanine residue and a unique, cyclic proline residue, suggests several potential modes of interaction.

L-Proline's Influence: Proline's rigid, cyclic structure restricts the conformational flexibility of the peptide backbone. khanacademy.org This characteristic is crucial in protein structure, often inducing turns in polypeptide chains. chemicalbook.com The presence of proline in L-alanyl-L-prolinamide would likely limit its conformational freedom, potentially leading to more specific binding geometries with protein targets. Proline residues are often found in turns and loops of proteins, suggesting that L-alanyl-L-prolinamide could interact with such regions. khanacademy.org

Dipeptide Context: Studies on L-alanyl-L-proline indicate its use in research related to enzyme substrates, peptidomimetics, and protein folding dynamics. guidechem.com This suggests that this dipeptide can serve as a recognizable motif for certain enzymes and can influence the folding process of proteins. For instance, the replacement of specific amino acids with proline has been shown to stabilize proteins against proteolytic degradation. oup.com

Interactive Data Table: Potential Protein Interaction Sites for L-alanyl-L-prolinamide Constituents

Amino AcidKey Structural FeaturePotential Interaction TypeImplication for L-alanyl-L-prolinamide
L-AlanineSmall, nonpolar methyl groupHydrophobic interactionsCould facilitate binding to hydrophobic pockets on proteins.
L-ProlineCyclic, rigid structureSteric constraints, turn inductionMay confer conformational specificity to the dipeptide, influencing its binding to protein surfaces, particularly in turn regions.

Interactions with Nucleic Acids:

Direct experimental evidence for the interaction of L-alanyl-L-prolinamide with nucleic acids such as DNA and RNA is currently lacking. The potential for interaction can be inferred from the general principles of amino acid-nucleic acid recognition.

The primary modes of interaction between amino acids and nucleic acids involve electrostatic interactions between charged amino acid side chains and the phosphate (B84403) backbone of the nucleic acid, as well as hydrogen bonding and stacking interactions between the amino acid and the nucleotide bases. ias.ac.in

Given that L-alanyl-L-prolinamide possesses a neutral charge at physiological pH, strong electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA are unlikely. Any interaction would more likely be mediated by hydrogen bonding involving the peptide backbone or potential van der Waals forces. The specific recognition of nucleic acid bases by the nonpolar side chains of alanine and proline is not a well-established mechanism.

Osmoprotectant Mechanisms and Cellular Stabilization Roles (focus on molecular interaction)

While there is no specific research on L-alanyl-L-prolinamide as an osmoprotectant, the role of its constituent amino acid, L-proline, in cellular stabilization and osmotic stress tolerance is well-documented. nih.gov Osmoprotectants are small, soluble molecules that accumulate in cells under stress conditions, helping to maintain cell volume and protect cellular structures without interfering with normal cellular processes. oup.com

The proposed mechanisms by which proline and similar molecules exert their protective effects include:

Osmotic Adjustment: The accumulation of proline in the cytoplasm increases the intracellular solute concentration, which in turn lowers the water potential of the cell. This helps to maintain water balance and turgor pressure in hyperosmotic environments. nih.gov

Stabilization of Macromolecules: Proline is thought to stabilize proteins and membranes under stress conditions. It can act as a molecular chaperone, helping proteins to maintain their native conformation and preventing aggregation. nih.gov The mechanism is thought to involve the preferential exclusion of proline from the hydration shell of proteins, which favors a more compact, folded state of the protein.

Scavenging of Reactive Oxygen Species (ROS): Some studies suggest that proline can act as an antioxidant, directly scavenging reactive oxygen species that are often produced in excess during stressful conditions, thereby reducing oxidative damage to cellular components. mdpi.com

The presence of the proline residue in L-alanyl-L-prolinamide suggests that it could potentially exhibit some osmoprotectant properties, although this has not been experimentally verified. The alanine component is less likely to contribute directly to osmoprotection due to its nonpolar nature.

Interactive Data Table: Putative Osmoprotectant Mechanisms of the Proline Moiety in L-alanyl-L-prolinamide

MechanismMolecular InteractionPotential Role for L-alanyl-L-prolinamide
Osmotic AdjustmentIncreased intracellular solute concentrationAccumulation could contribute to maintaining cellular water balance under hyperosmotic stress.
Macromolecule StabilizationPreferential exclusion from protein hydration shells, leading to protein compaction and stabilization.May help to protect proteins from denaturation and aggregation during stress.
ROS ScavengingDirect chemical reaction with reactive oxygen species.Could potentially reduce oxidative damage to cellular components.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of dipeptides like L-alanyl-L-prolinamide. Its versatility allows for various specialized applications, from studying reaction kinetics to ensuring stereochemical purity.

On-line temperature-jump relaxation HPLC (T-jump HPLC) is a powerful method for determining the kinetic and equilibrium parameters of reversible isomerization reactions in solution. acs.org This technique is particularly relevant for peptides containing proline or other N-substituted amino acids, which can exist as cis and trans isomers due to the restricted rotation around the peptide bond.

In a typical T-jump HPLC setup for a prolyl peptide, the isomers are first separated at a low temperature (e.g., 0.0 °C) on an initial HPLC column. The separated isomers then pass through a reaction tube maintained at a higher, controlled temperature, allowing for interconversion. Finally, a second column, also kept at a low temperature, separates the isomers again, resulting in four distinct peaks. acs.org By analyzing the chromatograms obtained at different incubation times within the reaction tube, the forward and reverse rate constants of the isomerization can be determined. acs.org

Table 1: Illustrative Chromatographic Data from a T-jump HPLC Experiment

Incubation Time (s) Peak 1 Area (trans -> trans) Peak 2 Area (trans -> cis) Peak 3 Area (cis -> trans) Peak 4 Area (cis -> cis)
10 95.2 4.8 10.5 89.5
30 86.1 13.9 29.7 70.3
60 75.0 25.0 48.2 51.8
120 58.3 41.7 69.1 30.9
300 35.6 64.4 85.3 14.7

This table is generated for illustrative purposes based on the principles of T-jump HPLC and does not represent actual experimental data for L-alanyl-L-prolinamide.

Dynamic on-column reaction HPLC is employed to investigate the kinetics of chemical reactions at the interface between the mobile phase and the stationary phase. This method provides insights into how the stationary phase surface can influence reaction barriers. For prolyl peptides, this technique can be used to determine the cis-trans isomerization barriers at liquid/solid interfaces. acs.org

Research on the related dipeptide, L-alanyl-L-proline, has shown that the interconversion around the peptide bond can be accelerated at the surfaces of hydrophobic stationary phases like alkyl-bonded silica (B1680970) or poly(styrene–divinylbenzene) copolymer resin. acs.org This acceleration is attributed to a significant decrease in the enthalpy of activation for the isomerization process at the interface. acs.org Such studies are crucial for understanding how the local environment can modulate the conformational dynamics of dipeptides.

The enantiomeric purity of L-alanyl-L-prolinamide is a critical quality attribute, particularly in pharmaceutical applications. Chiral HPLC is the method of choice for separating and quantifying enantiomers. Due to the poor UV absorption of underivatized prolinamide and its derivatives, a common strategy involves pre-column derivatization to introduce a chromophore and to form diastereomers that can be separated on a conventional achiral stationary phase. juniperpublishers.comjuniperpublishers.com

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a widely used derivatizing agent for the chiral analysis of amino acids and peptides. juniperpublishers.comjuniperpublishers.com The reaction of DL-prolinamide with Marfey's reagent yields a pair of diastereomers that can be effectively separated using reverse-phase HPLC. juniperpublishers.comjuniperpublishers.com A highly accurate and sensitive method has been developed for assessing the enantiomeric purity of L-prolinamide hydrochloride using this approach. juniperpublishers.comjuniperpublishers.com This method demonstrates excellent separation of the two enantiomers with high resolution and good peak symmetry. juniperpublishers.comjuniperpublishers.com

Table 2: Typical Validation Parameters for a Chiral HPLC Method for Prolinamide Enantiomers

Parameter Result
Resolution (R) > 3.0
Tailing Factor < 1.5
Linearity Range (D-enantiomer) 0.15% to 0.75%
Limit of Detection (LOD) 0.075%
Limit of Quantification (LOQ) 0.15%

Data adapted from a study on L-prolinamide hydrochloride. juniperpublishers.comjuniperpublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis of Derivatives and Biotransformation Products

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the identification and quantification of L-alanyl-L-prolinamide, its derivatives, and potential biotransformation products. The high sensitivity and selectivity of LC-MS, particularly with tandem mass spectrometry (MS/MS), allow for the analysis of complex mixtures and the determination of impurity profiles.

In the context of pharmaceutical formulations containing dipeptides, LC-MS/MS methods are developed to be stability-indicating, meaning they can separate and quantify the active compound from its degradation products and other impurities. nih.gov For instance, a study on parenteral infusion solutions containing L-alanyl-L-glutamine utilized three different LC-MS/MS methods to establish comprehensive impurity profiles. nih.gov These methods employed various stationary phases, including chiral and reversed-phase columns, to separate isobaric compounds such as stereoisomers and constitutional isomers. nih.gov The application of such multi-faceted LC-MS approaches would be highly effective for the in-depth analysis of L-alanyl-L-prolinamide and its related substances.

Chromatographic Separation Technologies for Dipeptide and Tripeptide Derivatives

The separation of dipeptide and tripeptide derivatives, including those of L-alanyl-L-prolinamide, often requires specialized chromatographic technologies due to the structural similarities and varying polarities of these compounds. The choice of stationary phase is critical for achieving the desired separation.

For the separation of diastereomeric and enantiomeric peptides, chiral stationary phases (CSPs) are frequently employed. Crown-ether-type columns, for example, have demonstrated efficacy in the chiral separation of dipeptides and tripeptides. mdpi.com These CSPs recognize the stereochemistry and physicochemical properties of the analytes, enabling the separation of structurally similar molecules. mdpi.com

In addition to chiral separations, the analysis of complex mixtures of di- and tripeptides, such as those found in biological samples or as impurities in synthetic preparations, can be enhanced through derivatization. Dansylation, for example, can be used to improve the chromatographic behavior and detection of these small peptides in LC-MS analysis. nih.gov The development of quantitative structure-retention relationship (QSRR) models can further aid in the identification of a wide range of dipeptides and tripeptides in complex samples. nih.gov

Emerging Research Directions and Applications in Chemical Biology

Design and Development of Peptide Mimetics for Mechanistic Probing

The design of molecules that mimic the structure and function of peptides is a cornerstone of medicinal chemistry and chemical biology. L-alanyl-L-prolinamide serves as a valuable scaffold in this endeavor. The proline ring introduces a significant conformational constraint, limiting the available phi (φ) torsion angle and influencing the propensity for cis-trans isomerization of the peptide bond. This inherent rigidity is a key feature in the design of peptide mimetics aimed at probing the mechanisms of protein-protein interactions and enzyme catalysis.

Mimetic StrategyTargeted FeatureRationale
Proline Ring SubstitutionConformational RestrictionTo stabilize specific backbone geometries and probe binding pocket topography.
Amide Bond IsosteresResistance to ProteolysisTo increase metabolic stability for in vivo studies.
Side-Chain ModificationAltered Binding AffinityTo investigate the role of specific functional groups in molecular recognition.

Exploration in Novel Material Development (e.g., polymer-supported catalysts)

The field of material science is increasingly looking towards biologically inspired molecules for the development of novel functional materials. L-alanyl-L-prolinamide, and more broadly L-prolinamide derivatives, have been successfully immobilized on polymer supports to create effective and recyclable catalysts for asymmetric synthesis.

One approach involves the enzymatic polymerization of phenolic L-prolinamide using horseradish peroxidase as a catalyst. The resulting polymer-supported L-prolinamide has demonstrated catalytic activity in direct asymmetric aldol (B89426) reactions between aromatic aldehydes and cyclohexanone. These reactions proceed at room temperature in the presence of water, yielding the corresponding aldol products with good yields, high diastereoselectivities, and moderate to good enantioselectivities. A significant advantage of this system is the ability to recover and reuse the catalyst for multiple cycles with minimal loss of activity nih.gov.

Another strategy involves the co-condensation of L-prolinamide derivatives with silane (B1218182) monomers to create chirally functionalized hollow nanospheres mdpi.com. These nanomaterials have also proven to be highly efficient catalysts for direct asymmetric aldol reactions. The catalytic activity of these nanospheres can be tuned by altering their surface hydrophobicity, and the presence of water can enhance both activity and enantioselectivity, likely through the formation of hydrogen bonds that stabilize the transition state mdpi.com.

Catalyst SystemReaction TypeKey Advantages
Polymer-supported L-prolinamideAsymmetric Aldol ReactionRecyclable, operates at room temperature, good yields and selectivities. nih.gov
L-prolinamide-functionalized Hollow NanospheresAsymmetric Aldol ReactionHigh efficiency, tunable activity, enhanced performance in the presence of water. mdpi.com

Utilization in Biochemical Assay Development and Optimization

Biochemical assays are fundamental tools for drug discovery and for elucidating biological pathways. While specific examples detailing the use of L-alanyl-L-prolinamide in assay development are not prevalent in the literature, the properties of proline-containing peptides suggest several potential applications.

The conformational rigidity of L-alanyl-L-prolinamide makes it an attractive candidate for use as a competitive inhibitor in enzyme assays. By designing mimetics that bind to the active site of an enzyme, researchers can develop assays to screen for other small molecules that disrupt this interaction. The defined structure of the dipeptide would provide a clear basis for structure-activity relationship (SAR) studies.

Furthermore, peptides rich in proline are known to be involved in a variety of biological recognition events. L-alanyl-L-prolinamide could be used as a probe to study these interactions. For example, it could be immobilized on a surface to create an affinity matrix for capturing binding partners from a complex biological sample. Alternatively, it could be labeled with a fluorescent tag and used in fluorescence polarization assays to monitor binding events in solution. The development of high-throughput screening assays for cyclic peptides demonstrates the feasibility of using such molecules in large-scale screening campaigns drugtargetreview.combmglabtech.com.

Assay TypePotential Role of L-alanyl-L-prolinamidePrinciple
Competitive Enzyme Inhibition AssayCompetitive InhibitorDisplaces a labeled substrate or known inhibitor from the enzyme's active site.
Affinity ChromatographyImmobilized LigandCaptures binding partners from a complex mixture.
Fluorescence Polarization AssayFluorescently Labeled ProbeChanges in polarization upon binding to a larger molecule are measured.

Investigation as Precursors for Complex Synthetic Targets

The synthesis of complex natural products and pharmaceutically active compounds often relies on the use of chiral building blocks. L-proline and its derivatives are valuable precursors in this context due to their inherent chirality and the versatile chemistry of the pyrrolidine (B122466) ring. L-prolinamide itself is a key starting material for the synthesis of Vildagliptin, an oral antidiabetic medication juniperpublishers.com.

While direct examples of L-alanyl-L-prolinamide being used as a precursor are not widely reported, its structure suggests it could serve as a valuable starting point for the synthesis of more complex peptide-based molecules or other chiral compounds. The alanine (B10760859) residue provides an additional chiral center and a functional group (the N-terminus) that can be further elaborated. The prolinamide moiety offers a pre-formed, conformationally restricted core that can be incorporated into larger molecular architectures. The synthesis of L-prolinamide derivatives containing a thiazolidine-4-one ring system as potential ACE inhibitors highlights the utility of the prolinamide scaffold in medicinal chemistry nveo.org.

PrecursorTarget Molecule ClassSynthetic Utility
L-ProlinamideVildagliptinProvides the chiral pyrrolidine core. juniperpublishers.com
L-Prolinamide DerivativesACE InhibitorsServes as a scaffold for building enzyme inhibitors. nveo.org
L-alanyl-L-prolinamide (potential)Complex Peptides/Chiral MoleculesOffers two chiral centers and multiple points for further chemical modification.

Future Perspectives in Proline-Containing Peptide Amide Research

The future of research into proline-containing peptide amides, including L-alanyl-L-prolinamide, is promising and multifaceted. Advances in synthetic methodologies will enable the creation of increasingly complex and diverse libraries of these molecules, facilitating the exploration of their biological activities. The continued development of computational tools for molecular modeling will allow for the rational design of peptide mimetics with tailored properties.

A key area of future investigation will be the application of these compounds in the development of new therapeutic agents. The ability of proline to induce specific secondary structures in peptides makes it a valuable component in the design of molecules that can modulate protein-protein interactions, which are implicated in a wide range of diseases.

Furthermore, the use of proline-containing peptide amides in materials science is expected to expand. The development of novel polymer-supported catalysts and functional nanomaterials will likely benefit from the unique structural and chemical properties of these dipeptides. As our understanding of the relationship between peptide structure and function grows, so too will the innovative applications of molecules like L-alanyl-L-prolinamide in chemical biology and beyond.

Q & A

Q. What enzymatic synthesis methods are effective for producing L-prolinamide, L-alanyl- derivatives, and how do they ensure high enantiomeric purity?

Enzymatic synthesis using immobilized Candida antarctica lipase B (CalB) variants, such as CalBopt-24 T245S, in organic solvents (e.g., 2-methyl-2-butanol at 70°C) achieves up to 80% conversion with >99% enantiomeric excess (ee). This method avoids racemization and halogenated solvents, improving atom efficiency from 45.5% to 86.4% compared to chemical routes . Key steps include enzyme engineering for stability and optimizing solvent-substrate ratios to enhance yield.

Q. Which analytical techniques are validated for detecting trace enantiomeric impurities in L-prolinamide, L-alanyl- compounds?

Reverse-phase HPLC with chiral derivatization is the gold standard. For example, a validated method using a C18 column and UV detection can quantify D-prolinamide impurities in L-prolinamide hydrochloride at trace levels (<0.1%). Mobile phase composition (e.g., acetonitrile-phosphate buffer) and derivatizing agents (e.g., Marfey’s reagent) are critical for resolution .

Q. What structural features of L-prolinamide derivatives influence their role in asymmetric organocatalysis?

The secondary amine in L-prolinamide enables enamine/imine activation, while the amide group stabilizes transition states via hydrogen bonding. Modifications at the N-terminus (e.g., aryl or alkyl groups) enhance stereocontrol in reactions like aldol additions. For instance, C2-symmetric bisprolinamide derivatives improve catalytic efficiency in aldol reactions by preorganizing substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress racemization during L-prolinamide synthesis using immobilized enzymes?

Key variables include:

  • Temperature : Lower temperatures (50–60°C) reduce enzyme denaturation but may slow kinetics.
  • Solvent polarity : Non-polar solvents (e.g., 2-methyl-2-butanol) minimize water activity, preventing hydrolysis and racemization .
  • Enzyme loading : Higher CalBopt-24 T245S concentrations (≥20 mg/mL) improve turnover without compromising ee. Validate optimization via chiral HPLC and kinetic modeling to balance yield and purity .

Q. What computational strategies predict physicochemical properties of novel L-prolinamide derivatives, and how reliable are they?

Density Functional Theory (DFT) calculates pKa, logP, and solubility. For example, predicted pKa values (12.54±0.20) align with experimental titration data for L-prolinamide derivatives. Molecular dynamics simulations model solvent interactions, but discrepancies in boiling point predictions (e.g., 902.9±65.0°C vs. experimental) highlight the need for empirical validation .

Q. How should researchers resolve contradictions in catalytic efficiency data for L-prolinamide derivatives across studies?

  • Control experiments : Replicate conditions (solvent, substrate ratio, catalyst loading) from conflicting studies.
  • Kinetic profiling : Compare turnover numbers (TON) and activation energies to identify rate-limiting steps.
  • In situ characterization : Use techniques like FTIR or NMR to monitor intermediate formation. For example, variations in aldol reaction yields (70–95%) may stem from differences in substrate preorganization or solvent dielectric constants .

Q. What methodologies validate the stability of L-prolinamide-based catalysts under industrial conditions?

  • Accelerated stability testing : Expose catalysts to elevated temperatures (80–100°C) and measure residual activity.
  • Leaching assays : Quantify enzyme/metallic cofactor loss via ICP-MS after repeated cycles.
  • Operando spectroscopy : Monitor structural changes during catalysis using Raman or XAS. Immobilized CalB retains >90% activity after 10 cycles in flow reactors .

Methodological Tables

Parameter Enzymatic Synthesis Chemical Synthesis
Enantiomeric Excess >99% ee 80–85% ee
Atom Efficiency 86.4% 45.5%
Solvent Toxicity Low (non-halogenated)High (halogenated)
Analytical Method Detection Limit Key Advantage
Chiral HPLC 0.1% D-prolinamideHigh specificity
DFT-predicted pKa ±0.20 errorGuides buffer selection

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.